4-ethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-3-27-16-7-5-15(6-8-16)19(26)21-11-10-20-17-13-18(24-14(2)23-17)25-12-4-9-22-25/h4-9,12-13H,3,10-11H2,1-2H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIRQSHHDYYPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide core, an ethoxy group, and a pyrazolyl-pyrimidinyl moiety. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound, including:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, suggesting a possible mechanism for this compound.
- Interference with Cellular Signaling Pathways : The compound may disrupt signaling pathways critical for tumor growth and survival.
Antitumor Activity
A study evaluated the antitumor effects of several benzamide derivatives, including this compound. The following table summarizes the findings:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Ethoxy-N-(2... | MCF7 (Breast Cancer) | 5.0 | Kinase inhibition |
| 4-Ethoxy-N-(2... | A549 (Lung Cancer) | 7.5 | Apoptosis induction |
| 4-Ethoxy-N-(2... | HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines.
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The data suggest that 4-ethoxy-N-(2... possesses moderate antimicrobial activity.
Case Studies
A case study involving patients with resistant bacterial infections highlighted the potential application of this compound in treating such infections. Patients treated with formulations containing similar pyrazole derivatives showed improved outcomes compared to standard treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazine Cores
A closely related compound, N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (CAS: 957499-96-6), shares the same molecular formula (C20H24N6O2) and weight (380.44 g/mol) as the target compound but replaces the pyrimidine core with a pyridazine ring (nitrogens at positions 1 and 2). Key differences include:
- Substituent Effects : The pyridazine derivative features a 3,5-dimethylpyrazole group, increasing lipophilicity (higher logP) relative to the target compound’s unsubstituted pyrazole.
| Parameter | Target Compound | Pyridazine Analogue |
|---|---|---|
| Core Structure | Pyrimidin-4-yl | Pyridazin-3-yl |
| Pyrazole Substituents | 1H-pyrazol-1-yl (no methyl) | 3,5-dimethyl-1H-pyrazol-1-yl |
| Molecular Weight | 380.44 g/mol | 380.44 g/mol |
| Key Structural Impact | Balanced polarity | Increased lipophilicity |
Fused Heterocyclic Derivatives
Compounds such as 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS: 891117-12-7) incorporate fused heterocycles (e.g., triazolo-pyridazine), which introduce rigidity and planarity. These features may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases) but reduce conformational flexibility compared to the target compound’s single-ring pyrimidine core.
Substituent Variations and Their Implications
- Linker Flexibility: The ethylaminoethyl spacer in the target compound offers greater rotational freedom than the rigid acetamide linkers in fused heterocyclic derivatives, enabling adaptation to diverse binding sites.
Q & A
Q. What are the established synthetic routes for 4-ethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the pyrimidine-pyrazole intermediate (e.g., 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine) via nucleophilic substitution or cyclocondensation reactions.
- Step 2 : Coupling the intermediate with 4-ethoxybenzoyl chloride using a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or DMF.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. What spectroscopic techniques are used to characterize this compound?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
- Infrared (IR) Spectroscopy : Identification of amide (C=O stretch ~1650 cm) and ethoxy groups (C-O stretch ~1250 cm).
- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen bonding patterns .
Q. What preliminary biological activities have been reported?
Early studies suggest potential as:
- Antimicrobial Agent : Structural analogs (e.g., pyrazinamide derivatives) show activity against Mycobacterium tuberculosis .
- Enzyme Inhibitor : The pyrimidine-pyrazole core may target kinases or proteases, requiring further validation via enzymatic assays .
Advanced Research Questions
Q. How can computational methods optimize synthesis yield and reaction conditions?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify energy barriers .
- Machine Learning : Predict optimal solvents, temperatures, and catalysts by training models on existing reaction datasets.
- Experimental Validation : High-throughput screening (HTS) of computationally derived conditions to refine parameters .
Q. How to resolve contradictions in bioactivity data across studies?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines like OECD 438.
- Compound Purity : Verify purity (>98%) via HPLC and control for by-products (e.g., unreacted intermediates).
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) influencing activity .
Q. What strategies elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to targets (e.g., TB-related enzymes) using software like AutoDock or Schrödinger.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () in real time.
- Metabolomics : Profile metabolic changes in treated cells to identify perturbed pathways .
Q. How does structural modification enhance selectivity or potency?
- SAR Studies : Systematically vary substituents (e.g., ethoxy → methoxy, pyrazole → imidazole) and assess activity.
- Crystal Structure Analysis : Compare ligand-target complexes to identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) .
Methodological Considerations
- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to minimize trials while maximizing data quality .
- Data Validation : Cross-check results with orthogonal techniques (e.g., SPR + ITC for binding studies).
- Ethical Compliance : Ensure all biological testing adheres to institutional review boards (IRBs) and animal welfare guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
